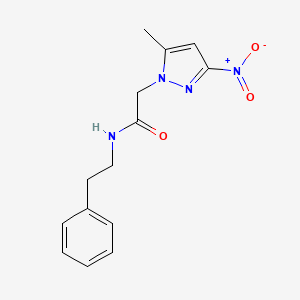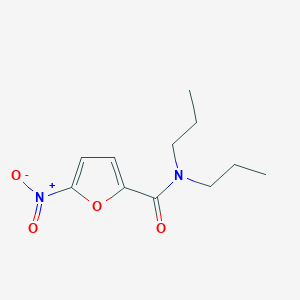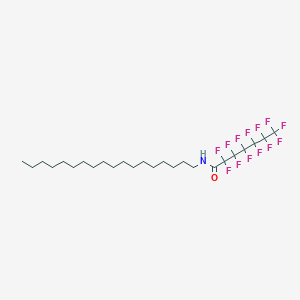![molecular formula C14H14N2O3 B6035747 N-[(E)-(4-hydroxyphenyl)methylideneamino]-2,5-dimethylfuran-3-carboxamide](/img/structure/B6035747.png)
N-[(E)-(4-hydroxyphenyl)methylideneamino]-2,5-dimethylfuran-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(E)-(4-hydroxyphenyl)methylideneamino]-2,5-dimethylfuran-3-carboxamide is a Schiff base compound known for its unique structural properties and potential applications in various fields. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, and they often exhibit interesting biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[(E)-(4-hydroxyphenyl)methylideneamino]-2,5-dimethylfuran-3-carboxamide typically involves the condensation reaction between 4-hydroxybenzaldehyde and 2,5-dimethylfuran-3-carboxamide in the presence of an acid or base catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions to facilitate the formation of the Schiff base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: Reduction of the Schiff base can yield the corresponding amine.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Nitrated or halogenated derivatives of the original compound.
科学研究应用
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with transition metals.
Biology: Investigated for its antimicrobial and antioxidant properties.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
作用机制
The mechanism of action of N-[(E)-(4-hydroxyphenyl)methylideneamino]-2,5-dimethylfuran-3-carboxamide involves its ability to form stable complexes with metal ions, which can enhance its biological activity. The compound can interact with various molecular targets, including enzymes and receptors, through coordination bonds and hydrogen bonding, leading to its observed biological effects.
相似化合物的比较
- N’-hydroxy-N-[(4-phenylphenyl)methylideneamino]heptanediamide
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Comparison: N-[(E)-(4-hydroxyphenyl)methylideneamino]-2,5-dimethylfuran-3-carboxamide stands out due to its unique combination of a furan ring and a Schiff base structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and application.
属性
IUPAC Name |
N-[(E)-(4-hydroxyphenyl)methylideneamino]-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-9-7-13(10(2)19-9)14(18)16-15-8-11-3-5-12(17)6-4-11/h3-8,17H,1-2H3,(H,16,18)/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVXHAUVAYGSPQ-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NN=CC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(O1)C)C(=O)N/N=C/C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)-1-propanol](/img/structure/B6035664.png)
![N-(1-benzyl-3-pyrrolidinyl)-3-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]propanamide](/img/structure/B6035677.png)

![N'-[(2-methyl-1H-indol-3-yl)methylene]-2-pyridinecarbohydrazide](/img/structure/B6035683.png)
![5-{[2-(1-naphthylmethyl)-4-morpholinyl]carbonyl}-2-pyridinol](/img/structure/B6035696.png)
![4-methoxy-N-{4-[(morpholin-4-ylacetyl)amino]phenyl}benzamide](/img/structure/B6035709.png)
![ethyl 1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B6035716.png)

![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-methyl-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B6035726.png)
![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-1,3-benzothiazol-2-ylacetamide](/img/structure/B6035739.png)
![2-(4-isopropylbenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B6035742.png)

![7-(4-Benzylpiperazin-1-yl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B6035771.png)
![2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-phenylsulfanylphenyl)acetamide](/img/structure/B6035777.png)
